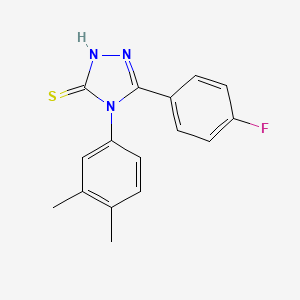
4-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DFTT, and it has been found to possess several unique properties that make it an ideal candidate for various applications.
科学的研究の応用
DFTT has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antifungal and antibacterial properties, and it has been used to develop new drugs for the treatment of infectious diseases. Furthermore, DFTT has been found to exhibit significant anticancer activity, and it has been used to develop new chemotherapeutic agents. Additionally, DFTT has been found to possess potent antioxidant properties, and it has been used to develop new drugs for the treatment of oxidative stress-related diseases.
作用機序
The mechanism of action of DFTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and proliferation of microorganisms and cancer cells. Furthermore, DFTT has been found to scavenge free radicals and prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
DFTT has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. Furthermore, DFTT has been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, DFTT has been found to scavenge free radicals and prevent oxidative damage to cells and tissues.
実験室実験の利点と制限
DFTT possesses several advantages for lab experiments. It is readily available, and it can be synthesized in high purity and yield. Furthermore, DFTT exhibits potent activity against various microorganisms and cancer cells, making it an ideal candidate for drug development. However, DFTT also has some limitations. Its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of DFTT. One potential direction is the development of new drugs for the treatment of infectious diseases and cancer. Furthermore, DFTT may be used to develop new antioxidants for the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of DFTT and its potential toxicity.
合成法
The synthesis of DFTT involves the reaction of 3,4-dimethylphenylhydrazine, 4-fluorobenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent, and the resulting product is purified using column chromatography. This method has been found to be highly efficient, and it yields DFTT in high purity and yield.
特性
IUPAC Name |
4-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-10-3-8-14(9-11(10)2)20-15(18-19-16(20)21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKQSWTUJGMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)

![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)
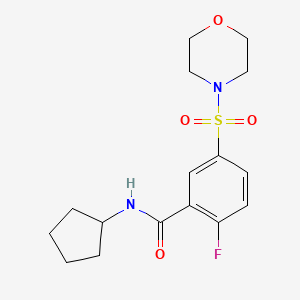
![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)
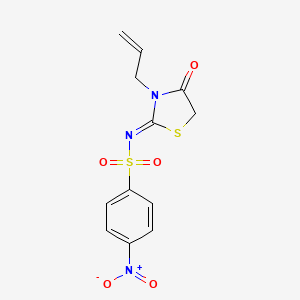
![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
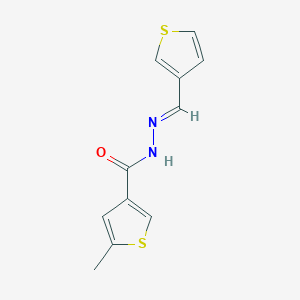
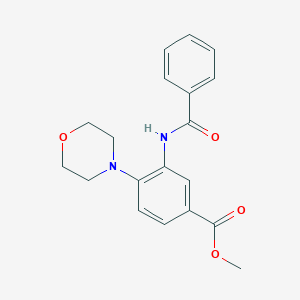
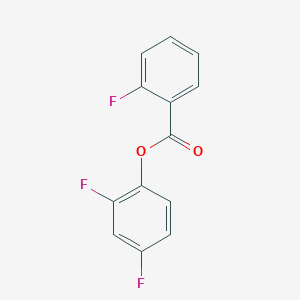
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5841726.png)